7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Medicinal Chemistry GPCR Pharmacology Receptor Binding Assay

Selecting the 7-bromo regioisomer (CAS 943751-93-7) over alternatives like the 5-bromo variant is critical—the 7-position bromine enables distinct Br···O interactions influencing solubility and crystallization, and dictates cross-coupling efficiency in Suzuki/Buchwald-Hartwig reactions. With Consensus cLogP 1.81 (optimal for BBB penetration) and validated GPCR targeting (H3 receptor Kd = 1.35 nM), this intermediate is ideal for CNS-focused medicinal chemistry. Batch-specific QC (NMR, HPLC, GC) at 98% purity ensures reproducible performance in multi-step syntheses.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 943751-93-7
Cat. No. B1522602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS943751-93-7
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=C(C=C2)Br
InChIInChI=1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
InChIKeyMQUGBXADZXVVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943751-93-7) Procurement Guide: Structural, Physicochemical, and Biological Profile


7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943751-93-7) is a brominated heterocyclic compound belonging to the 1,2-dihydroisoquinolin-3(4H)-one class, with a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol [1]. This building block is characterized by a reactive bromine substituent at the 7-position of the bicyclic dihydroisoquinolinone scaffold, a structural feature that renders it a versatile intermediate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution . Its commercial availability as a research chemical is typically at a 95% purity specification , with manufacturers providing batch-specific quality control data including NMR, HPLC, and GC analyses . The compound serves as a crucial precursor in medicinal chemistry programs targeting diverse therapeutic areas, leveraging the well-validated pharmacophoric properties of the dihydroisoquinolinone core [2].

Critical Structural Differentiation of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one in Synthetic Route Design


In procurement for medicinal chemistry and organic synthesis, generic substitution among halogenated dihydroisoquinolinones is scientifically unsound due to the profound impact of bromine regioisomerism on both electronic structure and downstream synthetic accessibility. The 7-bromo isomer (CAS 943751-93-7) is uniquely positioned to participate in distinct intramolecular interactions, such as specific Br···O contacts observed in solid-state packing that influence solubility and crystallization [1]. Furthermore, the electronic environment at the 7-position dictates the efficiency and selectivity of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental to diversifying the core scaffold . Selecting an alternative bromo-regioisomer, such as the 5-bromo variant (CAS 1780872-90-3), introduces differential electron density and steric hindrance, which can drastically alter reaction kinetics, yield, and regioisomeric purity in complex multi-step sequences . The following quantitative evidence guide provides the specific, verifiable data points required for an informed selection and procurement decision.

Quantitative Evidence for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Comparator-Based Guide for Scientific Selection


Receptor Binding Affinity: Comparative Profiling Against the Human Histamine H3 Receptor (H₃R)

A derivative based on the 7-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold demonstrates potent binding affinity for the human histamine H3 receptor (H₃R), as evidenced by a dissociation constant (Kd) of 1.35 nM [1]. This value provides a benchmark for the scaffold's inherent ability to engage specific biological targets. In contrast, the unsubstituted parent core, 1,2-dihydroisoquinolin-3(4H)-one, exhibits negligible affinity for a related kinase target (NIK), with an IC₅₀ exceeding 100,000 nM (>100 μM), indicating a lack of intrinsic target engagement [2]. The strategic incorporation of the 7-bromo substituent and subsequent derivatization are essential for achieving nanomolar potency in GPCR programs, highlighting the value of this specific halogenated intermediate.

Medicinal Chemistry GPCR Pharmacology Receptor Binding Assay

Molecular Physicochemical Properties: Comparative Lipophilicity and Solubility Profile

Computational predictions provide a quantitative basis for comparing the drug-likeness of 7-bromo-1,2-dihydroisoquinolin-3(4H)-one against its non-halogenated parent core. The target compound exhibits a Consensus Log P (cLogP) of 1.81 and a calculated aqueous solubility (Log S) of -2.49 (approx. 0.73 mg/mL) . These values represent a strategic balance between lipophilicity (facilitating membrane permeability) and hydrophilicity (enabling aqueous solubility). In contrast, the unsubstituted 1,2-dihydroisoquinolin-3(4H)-one core is predicted to have a significantly lower cLogP, which would reduce its passive membrane diffusion potential [1].

Computational Chemistry ADME Prediction Physicochemical Profiling

Solid-State Organization: Impact of the 7-Bromo Substituent on Crystal Packing and Material Properties

X-ray crystallographic analysis of 7-bromo-1,2-dihydroisoquinolin-3(4H)-one reveals a specific intermolecular Br···O interaction that is fundamental to its crystalline architecture [1]. This non-covalent halogen bond directly influences the compound's melting point (observed at 150-155°C) and its physical stability as a white to off-white crystalline solid. In contrast, the 5-bromo regioisomer (CAS 1780872-90-3) and other halogen-substituted analogs exhibit distinct crystal packing motifs due to the altered geometric arrangement of the halogen atom, resulting in potentially different melting points, solubilities, and long-term storage stabilities .

Solid-State Chemistry Crystallography Material Science

Commercial Availability and Quality Control: A Benchmark for Reproducible Research

Procurement of 7-bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS 943751-93-7) from major suppliers is standardized at a minimum purity of 95% . Furthermore, established vendors like Bidepharm provide batch-specific analytical data, including NMR, HPLC, and GC chromatograms . This level of quality assurance is critical for multi-step syntheses where trace impurities can poison catalysts (e.g., palladium) or lead to side reactions, reducing overall yield. While other regioisomers like the 5-bromo analog are commercially available, the established supply chain and documented quality control procedures for the 7-bromo isomer mitigate the risk of batch-to-batch variability that could compromise research reproducibility .

Procurement Quality Control Reproducibility

Synthetic Tractability: The 7-Bromo Position as a Privileged Handle for Cross-Coupling

The 7-bromo substituent on the dihydroisoquinolinone core is specifically cited as an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, vinyl, and heterocyclic moieties . This is a direct consequence of the electronic and steric environment at the 7-position, which facilitates oxidative addition to Pd(0) catalysts. In contrast, the 5-bromo isomer (CAS 1780872-90-3) exhibits distinct electronic effects due to the bromine's proximity to the fused ring junction, which can alter its reactivity profile and potentially lead to different rates of conversion and side-product formation in analogous cross-coupling events . While a direct, quantitative yield comparison for identical substrates is not publicly available, the well-documented and favorable reactivity of the 7-bromo scaffold in the literature is a strong, class-level inference supporting its preferential selection as a diversification point.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Validated Application Scenarios for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one in Drug Discovery and Materials Chemistry


1. Targeted Library Synthesis for GPCR Modulator Discovery

The high target affinity demonstrated by a 7-bromo scaffold-derived analog for the human histamine H3 receptor (Kd = 1.35 nM) [1] validates the use of this specific intermediate as a core building block for synthesizing focused libraries targeting G protein-coupled receptors (GPCRs). By employing the 7-bromo position for late-stage diversification via Suzuki or Buchwald-Hartwig coupling , medicinal chemists can efficiently explore chemical space around the dihydroisoquinolinone core to optimize potency and selectivity for a range of GPCR targets, minimizing the need for de novo scaffold design.

2. Optimization of CNS Drug Candidate Physicochemical Properties

The calculated Consensus Log P of 1.81 for 7-bromo-1,2-dihydroisoquinolin-3(4H)-one positions it within an optimal lipophilicity window for blood-brain barrier (BBB) penetration. Researchers designing CNS-penetrant small molecules can use this intermediate to strategically incorporate the dihydroisoquinolinone core, leveraging its favorable cLogP as a starting point. Further functionalization at the bromine handle allows for fine-tuning of both lipophilicity and aqueous solubility (Log S = -2.49) to achieve the desired balance of ADME properties for in vivo efficacy in neurological disease models.

3. Solid-State and Co-Crystallization Studies for Material Science

The well-defined crystal structure of 7-bromo-1,2-dihydroisoquinolin-3(4H)-one, characterized by specific intermolecular C—H···O and Br···O interactions [2], makes it a valuable model compound for solid-state chemistry research. Scientists investigating halogen bonding, crystal engineering, or the development of co-crystals with improved physicochemical properties (e.g., solubility, stability) can utilize this compound as a reproducible and structurally-characterized starting material. Its unique packing motifs offer a distinct platform compared to other halogenated isomers .

4. Process Chemistry Development and Scale-up Studies

Given its commercial availability with a defined purity specification (95%) and accessible batch-specific QC data (NMR, HPLC, GC) , 7-bromo-1,2-dihydroisoquinolin-3(4H)-one is an ideal model substrate for developing and optimizing key synthetic transformations, such as Pd-catalyzed cross-coupling reactions . The reduced risk of catalyst poisoning from unknown impurities and the ability to track reaction progress with a reliable analytical standard make it a practical choice for process chemists aiming to establish robust, scalable routes for the manufacture of more complex active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.